

The Role of FITC-OVA (323-339) in Immunological Research: A Technical Guide

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Compound of Interest		
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Introduction

FITC-OVA (323-339) is a powerful tool in immunology, serving as a model antigen for studying the intricacies of adaptive immune responses. This synthetic peptide, derived from chicken ovalbumin (OVA), corresponds to the amino acid sequence 323-339 and is conjugated to fluorescein isothiocyanate (FITC). This fluorescent tag allows for its direct visualization and tracking in a variety of immunological assays. The OVA (323-339) peptide is an immunodominant epitope for both CD4+ T helper cells and B cells, making it particularly valuable for investigating antigen presentation, T-cell activation, and the development of allergic responses. Its specific binding to the murine Major Histocompatibility Complex (MHC) class II molecule, I-A^d, has made it a cornerstone of immunological research in mouse models. This guide provides an in-depth overview of the core applications of FITC-OVA (323-339), supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.

Core Properties and Mechanism of Action

The OVA (323-339) peptide, with the amino acid sequence ISQAVHAAHAEINEAGR, is recognized by the T-cell receptors (TCRs) of specific CD4+ T cells when it is presented by antigen-presenting cells (APCs) on their MHC class II molecules. The fluorescent FITC label enables researchers to track the uptake, processing, and presentation of this antigen by APCs, such as dendritic cells (DCs) and macrophages.



The interaction between the OVA (323-339)-MHC class II complex and the TCR is a critical initiating event in the adaptive immune response. This binding, along with co-stimulatory signals, triggers a signaling cascade within the T cell, leading to its activation, proliferation, and differentiation into effector and memory cells. These activated T helper cells then orchestrate other arms of the immune system, including B-cell antibody production and the activation of cytotoxic T lymphocytes.

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of OVA (323-339) in immunological experiments. These values can serve as a starting point for experimental design.

Table 1: Binding Affinity and Kinetics of OVA (323-339) to I-A[^]d

Parameter	Value	Conditions	Reference
Apparent Dissociation Constant (Kd)	28 μΜ	Detergent-solubilized I-A^d, 37°C, pH 7.0	[1]
Pseudo-first-order rate constant (k)	1.1 x 10^-5 to 1.6 x 10^-5 s^-1	5-100 μM FOva-(323- 339)Y, 37°C	[1]
Dissociation half-time (t1/2)	> 200 hours (for the N-terminal fragment 323-335)	I-A^d	[2]

Note: The binding of OVA (323-339) to I-A^d is complex and can occur in multiple registers, which can affect the overall avidity and kinetics of the interaction.[2][3][4]

Table 2: Typical Concentrations of OVA (323-339) in In Vitro Assays



Assay Type	Peptide Concentration	Cell Type	Purpose	Reference
T-cell Proliferation	0.05 - 5.0 μg/mL	Murine CD4+ T cells (OT-II)	Induction of T- cell proliferation	[5][6]
ELISPOT	2 - 10 μg/mL	Murine splenocytes or CD4+ T cells	Measurement of cytokine-secreting cells	[7][8]
In Vitro T-cell Activation	5 μΜ	DO11.10 TCR transgenic T cells	Staining with pMHC tetramers	[9]
Antigen Presentation	1 mg/mL (for pulsing DCs)	Murine bone marrow-derived DCs	Loading APCs for T-cell co- culture	[10]

Table 3: Cytokine Production in Response to OVA (323-339) Stimulation



Cytokine	Response	Cell Type	Experimental Model	Reference
IFN-γ	Increased	Splenocytes from OVA (323-339) immunized mice	ELISPOT assay	[7]
IL-2	Increased	DO11.10 T-cell hybridoma	In vitro stimulation	[4]
IL-4	Increased	Splenocytes from OVA (323-339) sensitized mice	In vivo allergy model	[11]
IL-5	Increased	Splenocytes from OVA (323-339) sensitized mice	In vivo allergy model	
IL-10	Increased	Splenocytes from OVA (323-339) sensitized mice	In vivo allergy model	

Experimental Protocols In Vitro T-Cell Proliferation Assay using CFSE

This protocol outlines a common method for measuring the proliferation of OVA (323-339)-specific T cells, such as those from OT-II transgenic mice, in response to antigen presentation.

Materials:

- Single-cell suspension of splenocytes from an OT-II mouse (containing CD4+ T cells specific for OVA 323-339).
- Antigen-presenting cells (APCs), such as bone marrow-derived macrophages or dendritic cells from a compatible mouse strain (e.g., BALB/c).
- OVA (323-339) peptide.
- Carboxyfluorescein succinimidyl ester (CFSE).



- Complete RPMI-1640 medium.
- 96-well flat-bottom culture plates.
- · Flow cytometer.

Procedure:

- Prepare APCs: Plate bone marrow-derived macrophages at 25,000 cells per well in a 96-well plate and allow them to adhere overnight.
- Pulse APCs with Antigen: Incubate the adherent macrophages with varying concentrations of OVA (323-339) peptide (e.g., 0.1, 1, 10 µg/mL) in complete RPMI medium for 3 hours at 37°C. As a negative control, incubate some wells with medium alone.
- Isolate and Label T cells: Isolate CD4+ T cells from the spleen of an OT-II mouse using a
 nylon wool column or a CD4+ T cell isolation kit. Stain the T cells with CFSE according to the
 manufacturer's protocol.
- Co-culture: Wash the peptide-pulsed APCs to remove excess peptide. Add 2 x 10^5 CFSE-labeled OT-II CD4+ T cells to each well containing the APCs.
- Incubate: Co-culture the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.
- Flow Cytometry Analysis: Harvest the cells and stain with fluorescently labeled antibodies against CD4 and a T-cell activation marker like CD25 or CD69. Analyze the cells by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence intensity in the CD4+ T cell population.

ELISPOT Assay for IFN-y Secretion

This protocol describes how to quantify the number of IFN-y-secreting cells in response to OVA (323-339) stimulation.

Materials:

ELISPOT plate pre-coated with anti-mouse IFN-y capture antibody.



- Single-cell suspension of splenocytes from mice immunized with OVA (323-339) or from OT-II transgenic mice.
- OVA (323-339) peptide.
- Biotinylated anti-mouse IFN-y detection antibody.
- Streptavidin-alkaline phosphatase (ALP) or streptavidin-horseradish peroxidase (HRP).
- Substrate for ALP (e.g., BCIP/NBT) or HRP (e.g., AEC).
- ELISPOT plate reader.

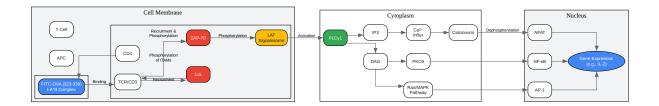
Procedure:

- Prepare Cells: Prepare a single-cell suspension of splenocytes from immunized or OT-II mice in complete RPMI medium.
- Plate Cells: Add 2.5 x 10⁵ to 5 x 10⁵ splenocytes to each well of the pre-coated ELISPOT plate.
- Stimulate Cells: Add OVA (323-339) peptide to the wells at a final concentration of 2-10
 μg/mL. Include a negative control (medium alone) and a positive control (e.g., Concanavalin
 A).
- Incubate: Incubate the plate for 20-24 hours at 37°C in a humidified incubator with 5% CO2.
- Detection: Wash the plate to remove the cells. Add the biotinylated anti-IFN-y detection antibody and incubate as recommended by the manufacturer.
- Enzyme Conjugate and Substrate: Wash the plate and add the streptavidin-enzyme conjugate. After another wash, add the substrate solution and incubate until distinct spots emerge.
- Analysis: Stop the reaction by washing with water. Allow the plate to dry and count the spots using an ELISPOT reader. Each spot represents a single IFN-y-secreting cell.



Signaling Pathways and Experimental Workflows T-Cell Receptor (TCR) Signaling Pathway

The binding of the **FITC-OVA (323-339)**/I-A[^]d complex to the TCR on a CD4+ T cell initiates a complex intracellular signaling cascade, leading to T-cell activation.



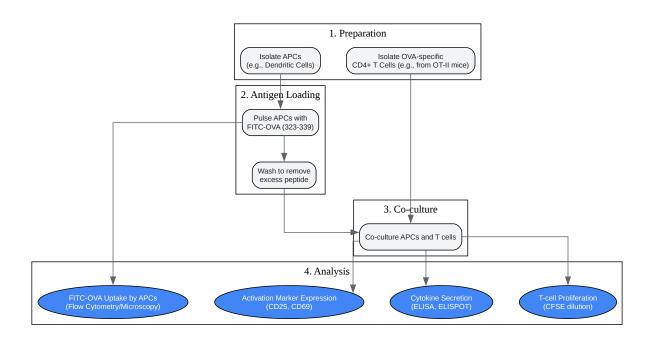
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TCR Signaling Cascade

Experimental Workflow for Antigen Presentation Assay

This diagram illustrates a typical workflow for assessing the ability of APCs to present **FITC-OVA (323-339)** to T cells.





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Antigen Presentation Workflow

Conclusion

FITC-OVA (323-339) remains an indispensable reagent in immunological research, providing a robust and versatile system for dissecting the mechanisms of antigen presentation and T-cell activation. Its well-characterized nature, coupled with the availability of specific TCR transgenic mouse models, allows for reproducible and quantitative studies. The fluorescent FITC tag further enhances its utility by enabling direct visualization of cellular processes. This guide provides a comprehensive technical overview to aid researchers, scientists, and drug



development professionals in effectively utilizing **FITC-OVA (323-339)** to advance our understanding of the adaptive immune system and to develop novel immunotherapies.

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